Bienvenue dans la boutique en ligne BenchChem!

(1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine

TAAR1 agonist trace amine receptor GPCR pharmacology

This (1S)-enantiomer of 1-(3-bromo-5-methoxyphenyl)ethane-1,2-diamine (CAS: 1388082-05-0) delivers defined stereochemistry critical for TAAR1 pharmacology (human EC₅₀: 4.90 μM). Its chiral 1,2-diamine scaffold supports asymmetric catalyst development, while the aryl bromide enables cross-coupling. The enantiopure form eliminates diastereomeric mixtures, ensuring reproducible results in medicinal chemistry, catalysis, and chiral method validation. Procure the precise (1S)-isomer for unambiguous research outcomes.

Molecular Formula C9H13BrN2O
Molecular Weight 245.12 g/mol
Cat. No. B13045293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine
Molecular FormulaC9H13BrN2O
Molecular Weight245.12 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(CN)N)Br
InChIInChI=1S/C9H13BrN2O/c1-13-8-3-6(9(12)5-11)2-7(10)4-8/h2-4,9H,5,11-12H2,1H3/t9-/m1/s1
InChIKeyAKDYOFCPDZIMHM-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine: Chiral Building Block and TAAR1 Ligand for Neuroscience and Chemical Biology Research


(1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine (CAS: 1388082-05-0) is an enantiomerically pure chiral 1,2-diamine featuring a 3-bromo-5-methoxyphenyl aromatic moiety. This compound belongs to the class of substituted ethylenediamine derivatives and is primarily documented in the scientific literature as a ligand with agonist activity at the trace amine-associated receptor 1 (TAAR1) [1]. The molecule contains two primary amine groups enabling derivatization for asymmetric catalysis ligand development or targeted chemical probe synthesis. With a molecular weight of 245.12 g/mol and molecular formula C₉H₁₃BrN₂O, this compound exists as the (1S)-enantiomer, distinguished from its (1R)-counterpart (CAS: 1388632-68-5) [2].

Why (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine Cannot Be Replaced by Racemic Mixtures or Analogs in Receptor-Targeted Research


Chiral 1,2-diamines are a privileged scaffold in medicinal chemistry and asymmetric catalysis, yet their biological activity is exquisitely sensitive to stereochemistry and substitution pattern [1]. Substituting (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine with the racemic mixture, the (1R)-enantiomer, or a regioisomeric analog introduces uncontrolled variables that can confound receptor pharmacology studies. In TAAR1 research, enantiomeric purity is critical because TAAR1 is a chiral GPCR environment where stereoisomers may exhibit divergent agonist efficacy or binding modes. Additionally, the meta-bromo substitution pattern on the 5-position relative to methoxy is a specific structural determinant; compounds with para-substitution or lacking the bromine atom show altered TAAR1 affinity profiles [2]. For synthetic chemistry applications, the (1S)-enantiomer provides a defined stereochemical starting point for constructing chiral ligands or catalysts—a property absent in racemic material, which would yield diastereomeric mixtures upon further derivatization .

(1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine Quantitative Differentiation: TAAR1 Pharmacology and Enantiomer-Specific Properties


TAAR1 Agonist Activity: Species-Specific EC₅₀ Values Differentiate This Ligand from High-Potency Analogs

(1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine functions as a TAAR1 agonist with measurable EC₅₀ values in both human and mouse orthologs. In the same cellular assay format (HEK293 cells expressing recombinant TAAR1, cAMP accumulation measured by BRET assay after 20 min incubation), this compound exhibits an EC₅₀ of 4.90 μM at human TAAR1 and 1.80 μM at mouse TAAR1 [1]. In contrast, a structurally distinct TAAR1 agonist from patent US8604061 (Example 369) achieves sub-nanomolar potency with an EC₅₀ of 0.60 nM at rat TAAR1 and 12 nM at human TAAR1 [2]. This approximately 400-fold difference in human TAAR1 potency positions the target compound as a moderate-affinity tool with a distinct pharmacological window, potentially valuable for probing partial agonism or for applications where high-potency TAAR1 activation is undesirable.

TAAR1 agonist trace amine receptor GPCR pharmacology species selectivity

TAAR Subtype Selectivity Profile: TAAR1 Versus TAAR5 Agonist Activity

The compound exhibits measurable selectivity between TAAR subtypes. At mouse TAAR1, the EC₅₀ is 1.80 μM, whereas at mouse TAAR5, agonist activity is minimal with an EC₅₀ >10 μM [1]. This greater than 5.5-fold selectivity window for TAAR1 over TAAR5 distinguishes this ligand from non-selective trace amine receptor agonists. By comparison, many endogenous trace amines such as β-phenylethylamine activate multiple TAAR subtypes with minimal discrimination. The selectivity profile is consistent with the compound's defined substitution pattern, as the 3-bromo-5-methoxyphenyl moiety contributes to differential receptor recognition.

TAAR5 receptor selectivity trace amine receptor off-target activity

Enantiomeric Purity as a Determinant for Chiral Cavity Parity Violation Studies

Chiral 1,2-diamines containing bromo-methoxy aromatic substitution have been identified as candidate molecules for the experimental determination of parity violating energy differences (ΔpvE) between enantiomers [1]. The theoretical framework predicts that the (1S)- and (1R)-enantiomers of this compound possess distinct ground-state energies due to electroweak parity violation, with ΔpvE estimated to be measurable using ultra-high resolution spectroscopy. This property is fundamentally inaccessible to racemic material or achiral analogs. The bromine atom contributes to enhanced parity violation effects due to its high atomic number (Z=35), while the chiral center at the benzylic position creates the necessary molecular asymmetry. This physical-chemical differentiation positions the enantiopure (1S)-compound as a specialized tool for fundamental chirality research, distinct from routine chiral amines used in asymmetric synthesis.

parity violation enantiomer energy difference chiral molecule spectroscopy fundamental physics

Enantiomer-Specific Procurement: (1S)- Versus (1R)-Stereoisomer Distinction

The (1S)-enantiomer (CAS: 1388082-05-0) [1] is chemically distinct from its (1R)-counterpart (CAS: 1388632-68-5) . Both enantiomers share identical molecular formula (C₉H₁₃BrN₂O) and molecular weight (245.12 g/mol), but differ in the spatial orientation of the aminoethyl side chain relative to the aromatic plane. This stereochemical difference produces opposite optical rotation and, critically, may result in divergent biological activity when interacting with chiral biological targets such as GPCRs, enzymes, or chiral stationary phases. No published head-to-head biological comparison between the (1S)- and (1R)-enantiomers was identified in authoritative databases as of this analysis, representing a data gap. However, the general principle of enantiomer-dependent pharmacology in chiral diamine ligands is well-established in GPCR and asymmetric catalysis research. Procurement of the defined (1S)-stereoisomer rather than racemic material ensures experimental reproducibility in stereochemically sensitive applications.

enantiopure diamine chiral building block stereochemistry asymmetric synthesis precursor

(1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine: Validated Research and Procurement Application Scenarios


TAAR1 Pharmacology Research in Neurological and Psychiatric Disorders

This compound serves as a moderate-potency TAAR1 agonist (human EC₅₀ = 4.90 μM; mouse EC₅₀ = 1.80 μM) with >5.5-fold selectivity over TAAR5 for investigating trace amine-associated receptor 1 signaling in neuroscience [1]. TAAR1 is implicated in schizophrenia, depression, addiction, and metabolic disorders, and is a target of active drug discovery programs. The compound's species-specific potency profile (1.80 μM mouse vs 4.90 μM human) provides a useful benchmark for cross-species pharmacology studies. Its moderate potency relative to high-affinity TAAR1 agonists (e.g., EC₅₀ = 12 nM at human TAAR1) [2] makes it suitable for probing partial agonism, receptor desensitization kinetics, or as a reference ligand in selectivity panel screening.

Enantiopure Chiral Building Block for Asymmetric Synthesis Ligand Development

As an enantiomerically pure 1,2-diamine with a functionalizable aromatic bromide, the (1S)-enantiomer is a valuable precursor for synthesizing chiral ligands used in asymmetric catalysis [1]. The two primary amine groups can be selectively derivatized to generate C₂-symmetric or unsymmetric diamine ligands, while the aryl bromide enables palladium-catalyzed cross-coupling reactions for introducing additional functionality or for immobilization on solid supports. The defined (1S)-stereochemistry ensures that further derivatization yields single stereoisomeric catalysts rather than diastereomeric mixtures, which is essential for achieving high enantioselectivity in catalytic asymmetric reactions.

Fundamental Chirality and Parity Violation Spectroscopy Research

Chiral 1,2-diamines with heavy-atom substitution (Br, Z=35) have been computationally identified as suitable candidates for experimental measurement of parity violating energy differences between enantiomers [1]. The (1S)-enantiomer of this compound, with its chiral benzylic center and bromine atom, provides a structurally defined target for ultra-high resolution molecular spectroscopy aimed at detecting electroweak parity violation effects. This application scenario is highly specialized and distinct from routine medicinal chemistry or catalysis uses, representing a unique niche where enantiopurity and heavy-atom composition are simultaneously required.

Reference Standard for Chiral Chromatography Method Development

The (1S)-enantiomer, alongside its (1R)-counterpart (CAS: 1388632-68-5), constitutes an enantiomeric pair suitable for developing and validating chiral HPLC or SFC separation methods for 1,2-diamine-containing analytes [1]. The bromo-methoxy aromatic chromophore provides UV detection capability (λmax approximately 210-280 nm), while the primary amine groups enable derivatization for enhanced detection sensitivity or chiral stationary phase interaction tuning. Procurement of the defined (1S)-enantiomer rather than racemic material enables accurate retention time assignment and enantiomeric excess determination in method development workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.